molecular formula C23H22O3 B135328 3',4'-Dibenzyloxy-1-phenyl-2-propanone CAS No. 62932-76-7

3',4'-Dibenzyloxy-1-phenyl-2-propanone

Cat. No.: B135328
CAS No.: 62932-76-7
M. Wt: 346.4 g/mol
InChI Key: QZEBYHONTLWPTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3',4'-Dibenzyloxy-1-phenyl-2-propanone is an organic compound with the molecular formula C23H22O3 It is characterized by the presence of two benzyloxy groups attached to a phenyl ring, which is further connected to a propan-2-one moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3',4'-Dibenzyloxy-1-phenyl-2-propanone typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-dihydroxybenzaldehyde and benzyl bromide.

    Formation of Benzyloxy Groups: The hydroxyl groups on the benzaldehyde are protected by reacting with benzyl bromide in the presence of a base such as potassium carbonate, resulting in the formation of 3,4-bis(benzyloxy)benzaldehyde.

    Condensation Reaction: The protected benzaldehyde is then subjected to a condensation reaction with acetone in the presence of a base like sodium hydroxide to yield this compound.

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: 3',4'-Dibenzyloxy-1-phenyl-2-propanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The benzyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed for substitution reactions.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of derivatives with different functional groups replacing the benzyloxy groups.

Scientific Research Applications

3',4'-Dibenzyloxy-1-phenyl-2-propanone has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3',4'-Dibenzyloxy-1-phenyl-2-propanone involves its interaction with molecular targets such as enzymes and receptors. The benzyloxy groups can enhance the compound’s binding affinity to these targets, leading to inhibition or activation of specific biochemical pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

    1-[3,4-Bis(benzyloxy)phenyl]-1-propanol: Similar structure but with an alcohol group instead of a ketone.

    1,3-Bis(3-benzyloxy-4-methoxy-phenyl)-propan-1-one: Contains methoxy groups in addition to benzyloxy groups.

    3’,4’-Dibenzyloxy-1-phenyl-2-propanone: Similar structure with slight variations in the positioning of functional groups.

Properties

IUPAC Name

1-[3,4-bis(phenylmethoxy)phenyl]propan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22O3/c1-18(24)14-21-12-13-22(25-16-19-8-4-2-5-9-19)23(15-21)26-17-20-10-6-3-7-11-20/h2-13,15H,14,16-17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZEBYHONTLWPTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC1=CC(=C(C=C1)OCC2=CC=CC=C2)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90597217
Record name 1-[3,4-Bis(benzyloxy)phenyl]propan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90597217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62932-76-7
Record name 1-[3,4-Bis(benzyloxy)phenyl]propan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90597217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.